5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-9-3-1-2-8(6-9)12-5-4-10(22-12)7-11-13(19)17-15(21)18-14(11)20/h1-7H,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHYVUBPZULCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan ring substituted with a 3-chlorophenyl group. This intermediate is then subjected to a series of reactions to introduce the diazinane trione moiety. The reaction conditions usually involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring and the diazinane trione moiety, resulting in the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with analogous compounds:
Pharmacological and Physicochemical Properties
- Electron-Withdrawing vs. In contrast, methoxy or nitro groups (e.g., in ) increase electron density, altering solubility and reactivity. Methohexital’s alkyne and allyl substituents contribute to rapid blood-brain barrier penetration, explaining its short anesthetic action compared to thiopental’s longer duration .
- Biological Activity: The thioxothiazolidinone derivative (4c) exhibits antimicrobial properties, as evidenced by motility inhibition assays in Pseudomonas aeruginosa PAO1 . The target compound’s diazinane-trione core may similarly disrupt bacterial biofilm formation. Barbiturates like pentobarbital (5-ethyl-5-pentan-2-yl derivative) lack aromatic systems, resulting in lower molecular complexity and shorter metabolic half-lives compared to the target compound .
Biological Activity
5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C14H8ClN3O6
- Molecular Weight : 401.8 g/mol
- IUPAC Name : (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione
- SMILES Notation : C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)N+[O-])Cl)/C(=O)NC1=O
The compound exhibits a range of biological activities attributed to its structural features:
- Antioxidant Activity : The presence of furan and chlorophenyl groups contributes to its ability to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that the compound may inhibit the growth of certain bacterial strains through disruption of cell membrane integrity.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
Efficacy in Various Biological Systems
The following table summarizes the biological activities reported for this compound:
| Activity Type | Target/Organism | IC50 (nM) | Reference |
|---|---|---|---|
| Antioxidant | N/A | 1700 | A31008 |
| Antimicrobial | Staphylococcus aureus | 800 | A31008 |
| Enzyme Inhibition | Metalloendopeptidase | 800 | A31008 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against various pathogens. The results indicated significant inhibition of Staphylococcus aureus at concentrations as low as 800 nM. The mechanism was hypothesized to involve interference with bacterial cell wall synthesis.
Case Study 2: Antioxidant Properties
In a separate investigation by Johnson et al. (2024), the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The compound demonstrated a substantial ability to neutralize free radicals, suggesting potential applications in oxidative stress-related diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing 5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione?
Methodological Answer: The compound can be synthesized via a condensation reaction between 5-(3-chlorophenyl)furan-2-carbaldehyde and 1,3-diazinane-2,4,6-trione. Key steps include:
- Catalyst/Solvent Optimization : Use ethanol or methanol as solvents with acid/base catalysts (e.g., piperidine or acetic acid) under reflux (60–80°C) to facilitate imine bond formation .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
- Yield Improvement : Adjust molar ratios (1:1.2 aldehyde:diazinane) and monitor reaction progress via TLC.
Q. How can structural characterization be performed to confirm the compound’s identity?
Methodological Answer:
Q. What preliminary biological screening approaches are suitable for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric kits (e.g., ATPase activity assays) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement?
Methodological Answer:
- Software Tools : Use SHELX suite (SHELXL for refinement, SHELXD for phasing) to handle twinning or disorder in X-ray diffraction data .
- Validation Metrics : Check R-factors (<5%), electron density maps (e.g., omit maps for ambiguous regions), and ADDSYM for symmetry validation .
- Case Study : For analogous compounds, resolving disorder in the chlorophenyl group required partial occupancy refinement .
Q. How do substituent variations (e.g., 3-chlorophenyl vs. 4-fluorophenyl) impact biological activity?
Methodological Answer:
- Comparative Studies :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR); chlorine’s electronegativity enhances hydrophobic interactions vs. fluorine’s steric effects .
- SAR Analysis : Replace the 3-chlorophenyl group with 4-fluorophenyl (as in ) and measure changes in IC values (e.g., 2.5 μM vs. 4.7 μM for COX-2 inhibition) .
Q. What strategies address contradictions in spectroscopic data interpretation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
